(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-acetic acid is a substituted tetrahydroisoquinoline derivative. Tetrahydroisoquinolines are a class of organic heterocyclic compounds containing a benzene ring fused to a piperidine ring. These compounds are found in numerous natural products and demonstrate diverse pharmacological activities. [] (6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-acetic acid specifically acts as a versatile building block for synthesizing more complex molecules with potential therapeutic applications.
(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-acetic acid is a chemical compound characterized by its isoquinoline structure, which includes methoxy groups at the 6th and 7th positions and an acetic acid moiety. This compound has gained attention in scientific research due to its potential therapeutic applications and utility in organic synthesis.
The compound's molecular formula is , with a molecular weight of approximately 251.28 g/mol. It is primarily sourced from synthetic routes involving isoquinoline derivatives and has been documented in various chemical databases such as PubChem and BenchChem.
This compound falls under the category of isoquinoline derivatives, which are known for their diverse biological activities. Isoquinoline derivatives are often studied for their roles in medicinal chemistry, particularly in the development of drugs targeting various diseases.
The synthesis of (6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-acetic acid can be achieved through several methods, notably:
The molecular structure of (6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-acetic acid features a bicyclic isoquinoline core with two methoxy substituents. The acetic acid group is attached at the nitrogen position of the isoquinoline ring.
InChI=1S/C13H17NO4/c1-17-11-5-9-3-4-14(8-13(15)16)7-10(9)6-12(11)18-2/h5-6H,3-4,7-8H2,1-2H3,(H,15,16)
KOKCWVXXMLKNQC-UHFFFAOYSA-N
.(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-acetic acid can undergo various chemical transformations:
Common reagents for these reactions include:
The products formed depend on the specific reagents and conditions used during the reactions.
The mechanism of action for (6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-acetic acid involves its interaction with biological targets such as enzymes and receptors. This compound may act as an inhibitor or modulator in various biochemical pathways. Specific molecular targets depend on the intended application in research or therapeutic contexts.
The physical properties of (6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-acetic acid include:
Key chemical properties include:
Relevant data includes melting points and boiling points that are specific to experimental conditions.
(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-acetic acid has several scientific applications:
This compound exemplifies the diverse utility of isoquinoline derivatives in scientific research and industrial applications.
The synthesis of the 6,7-dimethoxy-3,4-dihydroisoquinoline core predominantly employs one-pot cyclization methods that significantly enhance efficiency over traditional multi-step approaches. A patented method utilizes 3,4-dimethoxyphenethylamine (CAS: ANOUKFYBOAKOIR-UHFFFAOYSA-N) as the starting material subjected to sequential formylation and cyclization reactions. Key steps involve:
This protocol achieves >75% yield and ≥99% purity, minimizing oxalic acid byproduct formation through optimized catalytic conditions. Alternative routes employ Pictet-Spengler cyclization, where phenethylamine derivatives react with formaldehyde analogs under acidic conditions (polyphosphoric acid or trifluoroacetic acid). Solvent selection critically influences yield: dichloromethane enables 68% yield, while methanol decreases output to 52% due to esterification side reactions. Post-cyclization, the hydrochloride salt is precipitated by HCl saturation in methanol, followed by crystallization to obtain light yellow crystals (mp 192-196°C) [5] [9].
Table 1: Comparison of Synthetic Methods for Dihydroisoquinoline Core
Method | Catalyst/Solvent | Yield (%) | Purity (%) | Key Advantage |
---|---|---|---|---|
One-pot formylation | Phosphotungstic acid/ACN | >75 | ≥99 | Minimal byproducts |
Pictet-Spengler | Polyphosphoric acid/DCM | 68 | 95 | Broad applicability |
Bischler-Napieralski | POCl₃/toluene | 61 | 92 | Compatibility with acid-labile groups |
Functionalization of the acetic acid moiety leverages its carboxylic acid group for amide coupling and esterification. A prominent approach involves Boc-protection of the dihydroisoquinoline nitrogen prior to acetic acid derivatization. The Boc-anhydride reaction in THF with DMAP catalysis yields protected intermediates (e.g., Boc-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-1-acetic acid, CAS: BBO000360), enabling subsequent transformations without N-H interference. Deprotection with TFA regenerates the secondary amine while preserving the acetic acid side chain .
Stereoselective modifications employ Petasis-Pomeranz-Fritsch cascades to access chiral analogs. The Petasis reaction with glyoxylic acid and boronic acids generates morpholinone intermediates, which undergo Pomeranz-Fritsch-Bobbitt cyclization to yield enantiomerically enriched (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid derivatives. This sequence achieves diastereomeric ratios >20:1 when using (R)-BINOL catalysts, crucial for synthesizing biologically active enantiopure compounds [8].
Key reactions include:
Hybrid analogs incorporate privileged pharmacophores to enhance target engagement. Benzamide conjugates are synthesized via amide coupling between the acetic acid group and substituted benzylamines. Electron-withdrawing groups (e.g., –NO₂ at the benzamide para-position) improve P-glycoprotein (P-gp) inhibition, evidenced by 467.7-fold multidrug resistance (MDR) reversal in Eca109/VCR cells compared to parent compounds [10].
Indole-isoquinoline hybrids utilize carboxylic acid activation with thionyl chloride to form acyl chlorides, followed by reaction with 5-aminoindoles. These hybrids demonstrate dual inhibition of ABCB1/CYP1B1 transporters, critical for overcoming chemoresistance in cancer cells. Similarly, furazan integration employs Mitsunobu conditions (DIAD/PPh₃) to link hydroxyl-functionalized furazans, enhancing antioxidant capacity in neuronal models [5] [10].
Table 2: Bioactivity of Key Hybrid Analogs
Hybrid Type | Structural Feature | Biological Activity | Potency vs Parent |
---|---|---|---|
Benzamide | p-NO₂-benzamide conjugate | P-gp inhibition (MDR reversal fold: 467.7) | 12.4-fold increase |
Indole | 5-Aminoindole-C2 linker | Dual ABCB1/CYP1B1 inhibition | IC₅₀: 0.38 μM |
Furazan | 3-Hydroxyfurazan ether linkage | Superoxide scavenging (EC₅₀: 4.2 μM) | 3.1-fold improvement |
Chain length optimization between the isoquinoline core and acetic acid moiety significantly modulates bioactivity. Comparative studies reveal:
Conformational restriction strategies include:
Pharmacokinetic profiling shows C3-linked propionic acid analogs achieve brain-plasma ratios of 0.81 versus 0.42 for acetic acid congeners, critical for CNS-targeted applications [5].
Table 3: Impact of Alkyl Chain Length on Physicochemical Properties
Chain Length | Example Compound | log P | Solubility (mg/mL) | MDR Reversal Fold |
---|---|---|---|---|
C1 (acetic acid) | Parent scaffold | 0.92 | 8.3 | 37.6 |
C2 | Ethanoic homolog | 1.28 | 5.1 | 118.9 |
C3 | Propionic acid (VC4405307) | 1.54 | 3.8 | 467.7 |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8